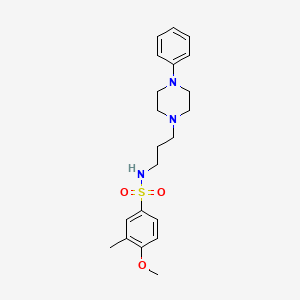

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-18-17-20(9-10-21(18)27-2)28(25,26)22-11-6-12-23-13-15-24(16-14-23)19-7-4-3-5-8-19/h3-5,7-10,17,22H,6,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZQPOKGDRIIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the benzenesulfonamide backbone: This can be achieved by reacting a suitable sulfonyl chloride with an amine under basic conditions.

Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Attachment of the phenylpiperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the benzenesulfonamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide may act as selective serotonin reuptake inhibitors (SSRIs). These compounds have been found to bind effectively to serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. A study demonstrated that related amidosulfonamide compounds exhibit significant agonistic activity at the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression .

Anticancer Properties

The sulfonamide moiety in this compound contributes to its potential anticancer properties. Research has shown that sulfonamide derivatives can inhibit tumor growth by interfering with various cellular processes. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further exploration in oncology .

Anti-inflammatory Effects

Compounds containing the benzenesulfonamide structure have been observed to exhibit anti-inflammatory properties. These effects are believed to arise from their ability to inhibit specific pathways involved in the inflammatory response, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is crucial for optimizing its pharmacological properties. The presence of the methoxy group enhances lipophilicity, facilitating better membrane penetration and bioavailability. The piperazine ring is essential for receptor binding affinity, while modifications on the phenyl ring can lead to variations in biological activity.

| Structural Component | Function |

|---|---|

| Methoxy Group | Increases lipophilicity |

| Piperazine Ring | Enhances receptor binding |

| Benzenesulfonamide Moiety | Contributes to anticancer activity |

Synthesis and Derivatives

The synthesis of 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions, including amination and sulfonation processes. Variants of this compound are being explored to enhance efficacy and reduce side effects.

Case Study: Synthesis Methodology

In a recent study, researchers synthesized various derivatives of benzenesulfonamides using a combination of microwave-assisted synthesis and traditional methods. The resulting compounds were evaluated for their biological activities, demonstrating that slight modifications could lead to significant changes in potency against various targets .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Synthetic Yields : The target compound and (+)-14f share a 70% yield, suggesting efficient coupling of the phenylpiperazine-propyl chain. In contrast, chloro-substituted derivatives (e.g., 35) exhibit lower yields (65%) , likely due to steric or electronic challenges.

- Electron-Withdrawing Effects : Nitro (e.g., 30, 31 ) and trifluoromethyl groups increase electrophilicity, whereas methoxy and methyl are electron-donating, altering reactivity in biological systems.

Spectral Data and Structural Insights

NMR Comparisons:

- Target Compound : The ¹H NMR spectrum (similar to (+)-14f ) would show signals for the methoxy group (~δ 3.8 ppm), methyl (~δ 2.3 ppm), and phenylpiperazine aromatic protons (~δ 6.8–7.5 ppm).

- 4-Ethoxy-3-fluoro Derivative : Ethoxy protons resonate at δ 1.3–1.5 (triplet) and δ 4.1 (quartet), while the fluoro substituent causes deshielding in adjacent protons.

- Trifluoromethyl Derivatives (35 ) : The -CF₃ group produces a distinct ¹⁹F NMR signal and upfield shifts in nearby protons due to strong electron-withdrawing effects.

Biological Activity

4-Methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by the following components:

- Methoxy group : Enhances lipophilicity and may influence receptor binding.

- Methyl group : Can affect the compound's steric properties.

- Phenylpiperazine moiety : Known for its interaction with various neurotransmitter receptors.

The molecular formula is , and it possesses a sulfonamide functional group, which is often associated with biological activity.

The biological activity of 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to cell proliferation and apoptosis.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity. For instance, studies on similar compounds have demonstrated their ability to inhibit Hepatitis B virus (HBV) replication through mechanisms involving intracellular modulation of proteins such as APOBEC3G, which plays a role in viral defense mechanisms .

Antitumor Activity

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For example, certain derivatives have been tested against various cancer cell lines, revealing significant cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Methoxy... | A549 | 26 | Induction of apoptosis |

| IMB-0523 | HepG2.2.15 | <10 | Inhibition of HBV replication |

Case Studies

-

Study on Antiviral Activity :

- A study evaluated the anti-HBV activity of N-phenylbenzamide derivatives, including those structurally related to 4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide. Results indicated a significant reduction in viral load in treated cell cultures, suggesting potential as a therapeutic agent against HBV .

- Antitumor Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.